

# Application Notes & Protocols: Mass Spectrometry of 4-Fluoro-1-butanol

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## Compound of Interest

Compound Name: 4-Fluoro-1-butanol

Cat. No.: B125076

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This document provides a detailed overview of the mass spectrometric analysis of **4-Fluoro-1-butanol**, a fluorinated alcohol of interest in synthetic and medicinal chemistry. Due to its potential toxicity, proper analytical characterization is crucial.[1] These notes include a predicted fragmentation pattern, a quantitative data summary, and a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

## Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of **4-Fluoro-1-butanol** is not widely available in public spectral libraries. However, based on the known fragmentation patterns of primary alcohols and the influence of the electronegative fluorine atom, a likely fragmentation pathway can be predicted.[2][3][4] The molecular formula of **4-Fluoro-1-butanol** is  $C_4H_9FO$ , with a molecular weight of approximately 92.11 g/mol .[5][6][7]

Upon electron ionization (EI), the molecule will lose an electron to form the molecular ion  $[C_4H_9FO]^{+}\bullet$  at m/z 92. As is common with primary alcohols, the molecular ion peak is expected to be of low abundance or potentially absent.[4][8] The fragmentation is predicted to be dominated by alpha-cleavage and the loss of small neutral molecules.

Key Predicted Fragmentation Pathways:

- Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule ( $\text{H}_2\text{O}$ , 18 Da), which would result in a fragment ion at  $\text{m/z}$  74.[4]
- Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of primary alcohols.[4][9] This would lead to the formation of the  $[\text{CH}_2\text{OH}]^+$  ion at  $\text{m/z}$  31.
- Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride (HF, 20 Da), leading to a fragment at  $\text{m/z}$  72.
- Loss of a Propyl Radical: Cleavage further down the carbon chain could result in the loss of a propyl radical ( $\bullet\text{C}_3\text{H}_7$ , 43 Da), yielding a fragment at  $\text{m/z}$  49.
- Formation of Butyl Cation: Loss of the hydroxyl radical ( $\bullet\text{OH}$ , 17 Da) can form a fluorinated butyl cation at  $\text{m/z}$  75.

## Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **4-Fluoro-1-butanol**, their corresponding mass-to-charge ratios ( $\text{m/z}$ ), and their proposed ionic structures. The relative abundance is an educated estimation based on typical alcohol fragmentation and has not been experimentally verified.

<b>m/z</b>	<b>Proposed Ionic Structure</b>	<b>Predicted Relative Abundance</b>
92	$[\text{CH}_2\text{FCH}_2\text{CH}_2\text{CH}_2\text{OH}]^{+\bullet}$ (Molecular Ion)	Very Low
75	$[\text{CH}_2\text{FCH}_2\text{CH}_2\text{CH}_2]^+$	Low
74	$[\text{C}_4\text{H}_8\text{F}]^+$	Moderate
72	$[\text{C}_4\text{H}_8\text{O}]^{+\bullet}$	Moderate
49	$[\text{CH}_2\text{FCH}_2]^+$	Moderate
31	$[\text{CH}_2\text{OH}]^+$	High (Predicted Base Peak)

# Experimental Protocol: GC-MS Analysis of 4-Fluoro-1-butanol

This protocol is adapted from established methods for similar halogenated butanols and provides a starting point for the analysis of **4-Fluoro-1-butanol**.[\[10\]](#)[\[11\]](#)[\[12\]](#)

3.1. Objective: To identify and quantify **4-Fluoro-1-butanol** in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. Materials and Reagents:

- **4-Fluoro-1-butanol** standard
- Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
- Anhydrous Sodium Sulfate
- GC vials with inserts
- Microsyringes

3.3. Instrumentation:

- Gas Chromatograph equipped with a Mass Selective Detector (MSD)
- Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness)
- Helium (carrier gas)
- Autosampler (recommended)

3.4. Sample Preparation:

- Accurately weigh a known amount of the sample containing **4-Fluoro-1-butanol**.
- Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 1 mg/mL.

- For trace analysis, a derivatization step with a reagent like BSTFA may be considered to improve volatility and detection limits.[11]
- If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.
- Transfer an aliquot of the final solution to a GC vial for analysis.

### 3.5. GC-MS Parameters:

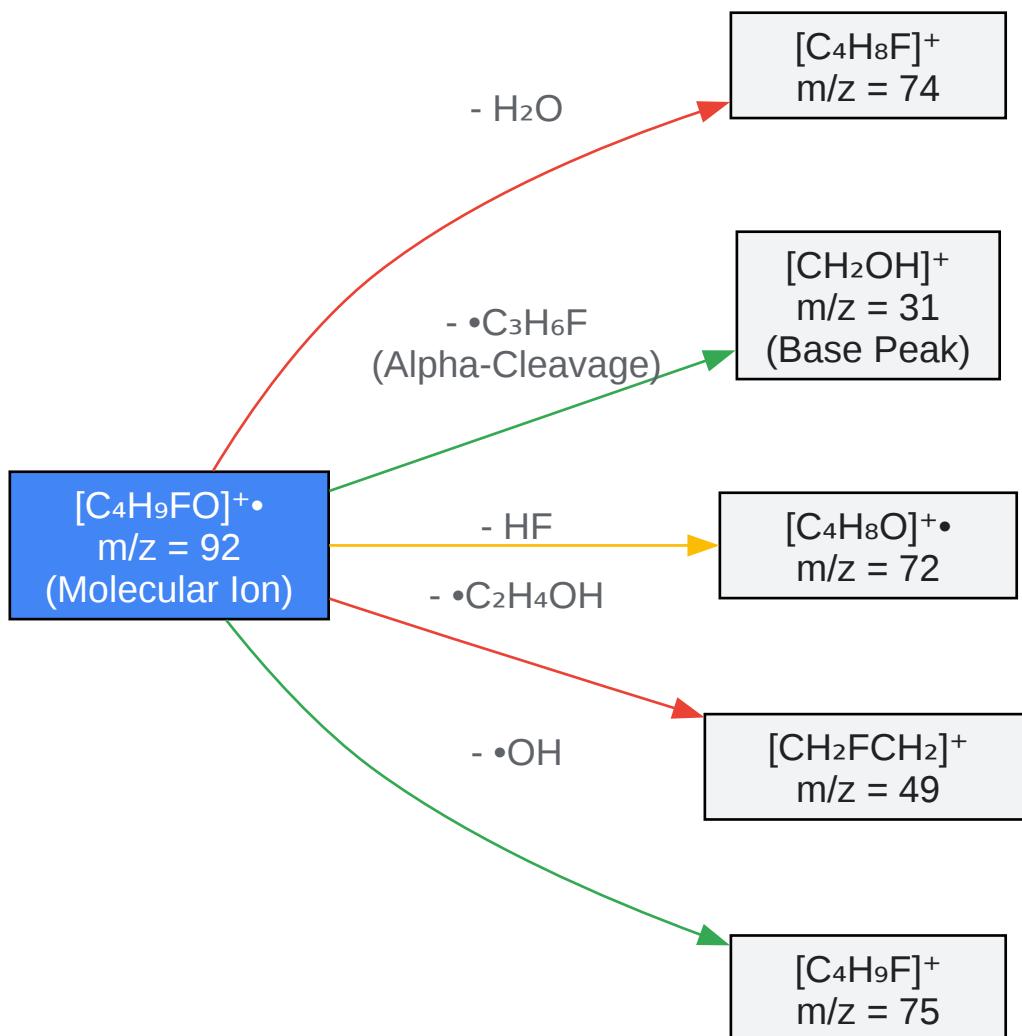
- GC Conditions:
  - Inlet Temperature: 250 °C
  - Injection Mode: Splitless (or split, depending on concentration)
  - Injection Volume: 1 µL
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min
  - Oven Temperature Program:
    - Initial temperature: 40 °C, hold for 2 minutes
    - Ramp: 10 °C/min to 200 °C
    - Hold: 5 minutes at 200 °C
- MS Conditions:
  - Ion Source: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
  - Scan Range: m/z 30-150

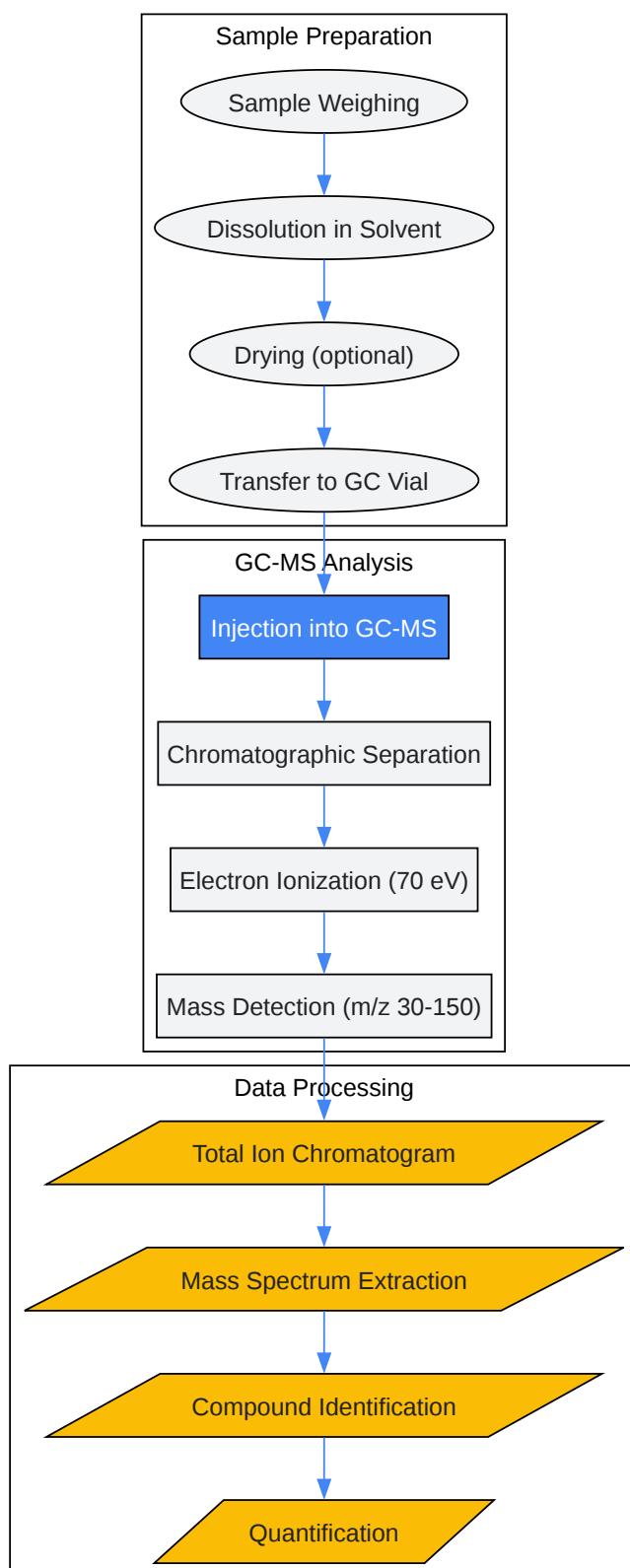
- Solvent Delay: 3 minutes

### 3.6. Data Analysis:

- Acquire the total ion chromatogram (TIC) and identify the peak corresponding to **4-Fluoro-1-butanol** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Compare the obtained mass spectrum with the predicted fragmentation pattern and known spectra of similar compounds.
- For quantitative analysis, prepare a calibration curve using standards of known concentrations.

## Visualizations



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